Scholaricine

Beschreibung

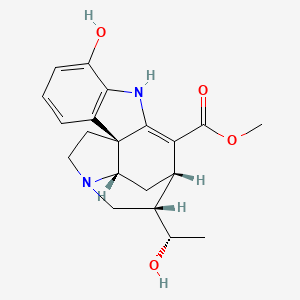

Scholaricine (CAS: 99694-90-3) is a monoterpene indole alkaloid (MIA) predominantly isolated from the leaves of Alstonia scholaris (Apocynaceae), a plant traditionally used in Chinese medicine for treating respiratory diseases . Structurally, it features a fused indole-piperidine scaffold with a molecular weight of 356.416 g/mol (C₂₁H₂₈N₂O₃) . This compound is notable for its high abundance in A. scholaris leaves, constituting 5.3% of the total alkaloid content .

Pharmacologically, this compound exhibits anti-inflammatory, antitussive, and expectorant effects by inhibiting cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX), key mediators of inflammation . Its nonlinear pharmacokinetic profile in humans distinguishes it from structurally related alkaloids .

Eigenschaften

CAS-Nummer |

99694-90-3 |

|---|---|

Molekularformel |

C20H24N2O4 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12+,15-,20+/m0/s1 |

InChI-Schlüssel |

GNCUCBQZLQLSOF-KJPXCLDGSA-N |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Isomerische SMILES |

C[C@@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Kanonische SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of scholaricine involves several steps, starting from simpler indole derivatives. The process typically includes:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

Functionalization of the indole ring: Introduction of hydroxyl and other functional groups at specific positions on the indole ring is carried out using reagents like lithium diisopropylamide (LDA) and various electrophiles.

Formation of the pyrroloindole structure: This involves cyclization reactions that form the characteristic fused ring system of this compound.

Industrial Production Methods: Extraction from natural sources, such as the bark of Alstonia boonei, remains a primary method of obtaining this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Scholaricine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the indole ring, potentially altering its pharmacological properties.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring, allowing for the synthesis of novel derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Scholaricine and its derivatives are of interest for their complex structures and potential as synthetic intermediates.

Biology: this compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.

Medicine: Traditional uses of this compound include treatments for fever, pain, and inflammation.

Wirkmechanismus

Scholaricine exerts its effects through several mechanisms:

Inhibition of inflammatory mediators: this compound inhibits enzymes such as cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase, which are involved in the inflammatory response.

Modulation of cytokine production: this compound suppresses the production of proinflammatory cytokines, contributing to its anti-inflammatory effects.

Interaction with molecular targets: this compound interacts with various molecular targets, including receptors and enzymes, to exert its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Scholaricine belongs to a broader class of MIAs with shared biosynthetic origins but distinct structural and functional properties. Below is a detailed comparison with four closely related alkaloids: 19-epithis compound , vallesamine , picrinine , and strictamine .

Structural Comparison

Key Notes:

- This compound and 19-epithis compound are epimers, differing only in the configuration of the C19 hydroxyl group .

- Vallesamine’s corynanthe skeleton lacks the piperidine ring present in this compound, reducing its molecular weight .

- Picrinine’s simpler structure correlates with lower anti-inflammatory potency compared to this compound .

Pharmacokinetic and Toxicity Profiles

Key Notes:

- This compound exhibits nonlinear pharmacokinetics due to saturation of metabolic enzymes at higher doses, unlike vallesamine and picrinine, which follow linear patterns .

- Vallesamine achieves the highest plasma exposure (AUC), likely due to enhanced solubility and slower metabolism .

- Acute toxicity data suggest this compound is more potent than its analogs, but chronic studies confirm its safety in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.